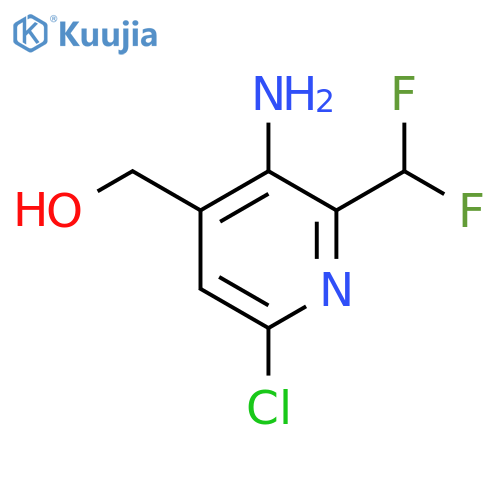Cas no 1805919-22-5 (3-Amino-6-chloro-2-(difluoromethyl)pyridine-4-methanol)

3-Amino-6-chloro-2-(difluoromethyl)pyridine-4-methanol 化学的及び物理的性質
名前と識別子
-
- 3-Amino-6-chloro-2-(difluoromethyl)pyridine-4-methanol
-
- インチ: 1S/C7H7ClF2N2O/c8-4-1-3(2-13)5(11)6(12-4)7(9)10/h1,7,13H,2,11H2
- InChIKey: MRSTXXOFHOEKFB-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(CO)=C(C(C(F)F)=N1)N
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 173
- トポロジー分子極性表面積: 59.1
- 疎水性パラメータ計算基準値(XlogP): 1.5
3-Amino-6-chloro-2-(difluoromethyl)pyridine-4-methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029068719-1g |
3-Amino-6-chloro-2-(difluoromethyl)pyridine-4-methanol |
1805919-22-5 | 97% | 1g |
$1,460.20 | 2022-04-01 |
3-Amino-6-chloro-2-(difluoromethyl)pyridine-4-methanol 関連文献
-
Yinan Dong,Bai Xu,Haiyu Hu,Jiashu Yang,Fengyu Li,Jian Gong,Zhongfang Chen Phys. Chem. Chem. Phys., 2021,23, 12958-12967
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
9. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
Related Articles
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
3-Amino-6-chloro-2-(difluoromethyl)pyridine-4-methanolに関する追加情報
3-Amino-6-chloro-2-(difluoromethyl)pyridine-4-methanol: A Comprehensive Overview
The compound with CAS No. 1805919-22-5, commonly referred to as 3-Amino-6-chloro-2-(difluoromethyl)pyridine-4-methanol, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and chemical synthesis. This compound belongs to the class of pyridine derivatives, which are widely recognized for their versatile applications in drug discovery and development. The structure of this molecule is characterized by a pyridine ring with substituents at positions 2, 3, 4, and 6, making it a unique member of the pyridine family.
The pyridine ring serves as the central framework of this compound, with the following substituents: an amino group (-NH₂) at position 3, a chlorine atom (Cl) at position 6, a difluoromethyl group (-CHF₂) at position 2, and a hydroxymethyl group (-CH₂OH) at position 4. These substituents contribute to the compound's chemical reactivity, stability, and biological activity. The presence of electron-donating and electron-withdrawing groups on the pyridine ring creates a complex electronic environment that can be exploited for various chemical transformations.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 3-Amino-6-chloro-2-(difluoromethyl)pyridine-4-methanol. Researchers have employed multi-component reactions and catalytic processes to achieve high yields and selectivity in its preparation. For instance, the use of transition metal catalysts, such as palladium complexes, has facilitated the coupling reactions necessary for constructing the pyridine ring with precise regioselectivity. These methods not only enhance the scalability of the synthesis but also align with the principles of green chemistry by minimizing waste and reducing energy consumption.
The biological activity of 3-Amino-6-chloro-2-(difluoromethyl)pyridine-4-methanol has been extensively studied in recent years. Preclinical studies have demonstrated its potential as an inhibitor of key enzymes involved in metabolic pathways associated with chronic diseases such as cancer and diabetes. For example, this compound has shown promising results in inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose regulation. Additionally, its ability to modulate kinase activity makes it a valuable lead compound in anti-cancer drug development.
In terms of pharmacokinetics, 3-Amino-6-chloro-2-(difluoromethyl)pyridine-4-methanol exhibits favorable properties that enhance its bioavailability. Its hydroxymethyl group at position 4 contributes to solubility in both aqueous and organic phases, while the difluoromethyl group at position 2 improves lipophilicity without compromising solubility. These characteristics are critical for ensuring effective absorption and distribution within the body.
Recent studies have also explored the potential of this compound as a building block for more complex molecular architectures. Its functional groups provide multiple sites for further modification, enabling chemists to design derivatives with enhanced potency and selectivity. For instance, researchers have investigated the substitution of the amino group with other functional groups to tailor biological activity according to specific therapeutic targets.
The application of computational chemistry tools has further deepened our understanding of 3-Amino-6-chloro-2-(difluoromethyl)pyridine-4-methanol's properties. Quantum mechanical calculations have provided insights into its electronic structure and reactivity patterns, while molecular docking studies have revealed potential binding modes with target proteins. These computational approaches complement experimental findings and accelerate drug discovery efforts.
In conclusion, 3-Amino-6-chloro-2-(difluoromethyl)pyridine-4-methanol is a versatile compound with significant potential in medicinal chemistry and chemical synthesis. Its unique structure, coupled with advancements in synthetic methods and biological studies, positions it as a valuable tool in drug development pipelines. As research continues to uncover its full potential, this compound is poised to make meaningful contributions to the advancement of therapeutic agents targeting various diseases.
1805919-22-5 (3-Amino-6-chloro-2-(difluoromethyl)pyridine-4-methanol) 関連製品
- 1806545-54-9(Methyl 2-(chloromethyl)-4-(2-cyanoethyl)benzoate)
- 1704433-45-3(5-Chloro-2-formamidopent-4-enoic acid)
- 281234-95-5(methyl 4-(piperidin-4-yloxy)benzoate)
- 1227572-01-1(2-(4,7-Dibromo-1H-indol-3-yl)acetic acid)
- 2092201-69-7(methyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate)
- 80573-04-2(Balsalazide)
- 15088-90-1(Benzamide,4-(1-methylethyl)-N-phenyl-)
- 370846-19-8(2-{3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-ylsulfanyl}-N-phenylacetamide)
- 917604-39-8(1,3-Bis2,6-bis(1-methylethyl)phenyl-2-carboxy-1H-imidazolium Inner Salt)
- 896353-14-3(4-methanesulfonyl-N-(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)




